molecular formula C13H16N2O3 B11378994 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11378994
M. Wt: 248.28 g/mol
InChI Key: FRVHAQLMYDXMJH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide can be compared with other furan derivatives, such as:

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a pyridine ring instead of the dimethylamino group, which may result in different biological activities and chemical reactivity.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This derivative contains an indole ring, which can enhance its anticancer properties by targeting additional molecular pathways.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-15(2)10(11-5-3-7-17-11)9-14-13(16)12-6-4-8-18-12/h3-8,10H,9H2,1-2H3,(H,14,16)

InChI Key

FRVHAQLMYDXMJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

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